molecular formula C8H8F2O B179111 (1R)-1-(3,4-difluorophenyl)ethan-1-ol CAS No. 126534-41-6

(1R)-1-(3,4-difluorophenyl)ethan-1-ol

Cat. No.: B179111
CAS No.: 126534-41-6
M. Wt: 158.14 g/mol
InChI Key: WSIJRUFDDILTTN-RXMQYKEDSA-N
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Description

(1R)-1-(3,4-difluorophenyl)ethan-1-ol: is an organic compound characterized by the presence of a difluorophenyl group attached to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(3,4-difluorophenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of (3,4-difluorophenyl)acetone using a chiral reducing agent to ensure the formation of the (1R) enantiomer. The reaction typically requires a solvent such as ethanol and a catalyst like sodium borohydride under controlled temperature conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more robust and scalable methods, such as catalytic hydrogenation of the corresponding ketone in the presence of a chiral catalyst. This method ensures high yield and enantiomeric purity, which is crucial for applications in pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1R)-1-(3,4-difluorophenyl)ethan-1-ol can undergo oxidation to form (3,4-difluorophenyl)acetaldehyde or (3,4-difluorophenyl)acetic acid, depending on the oxidizing agent used.

    Reduction: The compound can be reduced to (1R)-1-(3,4-difluorophenyl)ethane using strong reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.

Major Products:

    Oxidation: (3,4-difluorophenyl)acetaldehyde, (3,4-difluorophenyl)acetic acid.

    Reduction: (1R)-1-(3,4-difluorophenyl)ethane.

    Substitution: (1R)-1-(3,4-difluorophenyl)ethyl chloride or bromide.

Scientific Research Applications

Chemistry: (1R)-1-(3,4-difluorophenyl)ethan-1-ol is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with pharmaceutical relevance.

Biology: In biological research, this compound can be used to study the effects of difluorophenyl groups on biological systems, including enzyme interactions and receptor binding.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism by which (1R)-1-(3,4-difluorophenyl)ethan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, the compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The difluorophenyl group can enhance the compound’s binding affinity and selectivity, making it a valuable pharmacophore in drug design.

Comparison with Similar Compounds

    (1S)-1-(3,4-difluorophenyl)ethan-1-ol: The enantiomer of the compound, which may have different biological activities and properties.

    (1R)-1-(3,4-difluorophenyl)ethane: A reduced form of the compound, lacking the hydroxyl group.

    (3,4-difluorophenyl)acetone: A precursor in the synthesis of (1R)-1-(3,4-difluorophenyl)ethan-1-ol.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(1R)-1-(3,4-difluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIJRUFDDILTTN-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126534-41-6
Record name (αR)-3,4-Difluoro-α-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126534-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R)-1-(3,4-Difluorophenyl)ethan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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